2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-5-10(3,4)12-9(13)8-6-11-7(2)14-8/h6H,5H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCBPRNTWXQKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CN=C(S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide typically involves the reaction of thiazole derivatives with appropriate amines. One common method includes the condensation of 2-methylthiazole-5-carboxylic acid with 2-methylbutan-2-amine under dehydrating conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-methylthiazole-5-carboxamide: Lacks the 2-methylbutan-2-yl group, making it less hydrophobic.
N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide: Similar structure but without the methyl group on the thiazole ring.
Uniqueness
2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 2-methyl and 2-methylbutan-2-yl groups can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Biological Activity
2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide is a synthetic compound belonging to the thiazole family, which is characterized by its heterocyclic structure containing both sulfur and nitrogen. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of thiazole derivatives with amines. A common synthetic route includes the condensation of 2-methylthiazole-5-carboxylic acid with 2-methylbutan-2-amine under dehydrating conditions. Coupling agents such as EDCI and bases like triethylamine are often used to facilitate the formation of the amide bond.
Chemical Structure
- IUPAC Name : this compound
- CAS Number : 1281165-03-4
- Molecular Formula : C10H16N2OS
Chemical Reactions
The compound can undergo various reactions, including oxidation to form sulfoxides or sulfones, reduction to thiazolidines, and substitution reactions that can yield various thiazole derivatives.
Antitumor Activity
Research has indicated that compounds within the thiazole family exhibit significant antitumor properties. A study evaluated a series of thiazole derivatives, including those with carboxamide moieties, against several human cancer cell lines. Notably, compounds demonstrated higher inhibitory activity than the standard drug 5-Fluorouracil (5-Fu) against MCF-7 (breast cancer), HepG2 (liver cancer), and other cell lines. Specific compounds showed IC50 values as low as 1.11 μg/mL, indicating potent cytotoxic effects .
In vitro studies revealed that certain thiazole derivatives could induce apoptosis in HepG2 cells through cell-cycle arrest mechanisms. Flow cytometry analysis confirmed this apoptotic effect, suggesting that these compounds may serve as leads for developing new anticancer therapies .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Thiazoles are known for their ability to inhibit bacterial growth and have been studied for their effects on various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can bind to cellular receptors, altering their activity and influencing cellular responses.
Research Applications
The applications of this compound extend across several domains:
- Medicinal Chemistry : As a building block for synthesizing more complex bioactive molecules.
- Pharmaceutical Development : Investigated for potential therapeutic effects in treating cancer and infections.
- Material Science : Utilized in developing new materials and agrochemicals due to its unique chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
